REACTION_CXSMILES
|
[F:1][C:2]1[C:7]([CH2:8][OH:9])=[C:6]([F:10])[C:5]([F:11])=[C:4](F)[C:3]=1[F:13].[CH3:14][O-:15].[Na+].[Na]>CO>[CH3:14][O:15][C:4]1[C:3]([F:13])=[C:2]([F:1])[C:7]([CH2:8][OH:9])=[C:6]([F:10])[C:5]=1[F:11] |f:1.2,^1:16|
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Name
|
|
Quantity
|
1.98 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=C(C(=C1CO)F)F)F)F
|
Name
|
sodium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
obtained
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated at the reflux temperature for 3.5 hours
|
Duration
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3.5 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling the mixture
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Type
|
CUSTOM
|
Details
|
the solvent was removed by evaporation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue partitioned between water and diethyl ether
|
Type
|
CUSTOM
|
Details
|
After separating the ethereal layer
|
Type
|
WASH
|
Details
|
washing with water, it
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Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over anhydrous magnesium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation of the solvent under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C(=C(CO)C(=C1F)F)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |